N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a thiazole-5-carboxamide group. The thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 1H-pyrrol-1-yl moiety.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-12-14(26-17(22-12)23-7-2-3-8-23)15(25)18-6-4-5-13-9-19-16-20-11-21-24(16)10-13/h2-3,7-11H,4-6H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVEYMFNGFNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its activity. It fits into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the arrest of cell proliferation, thereby inhibiting the growth of cancer cells.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo[1,5-a]pyrimidine moiety.
- A thiazole component.
- An amide functional group.
This unique arrangement contributes to its biological activity, particularly in inhibiting specific kinase functions.
Research indicates that this compound may act as an inhibitor of the AXL receptor tyrosine kinase , which plays a crucial role in various cellular processes including proliferation and survival. Inhibition of AXL has been associated with anti-cancer effects and modulation of immune responses.
In Vitro Studies
Several studies have assessed the biological activity of related compounds within the same class. For instance:
These findings suggest that compounds similar to this compound exhibit potent inhibitory effects on key kinases involved in cancer progression.
Case Studies
A notable case study involved the evaluation of a related triazolo compound in a cancer model. The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF7 and NCI-H460, with reported IC50 values indicating effective growth inhibition:
These results highlight the potential of these compounds as therapeutic agents in oncology.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest favorable oral bioavailability and systemic exposure for related triazolo compounds, which is critical for their development as oral medications.
Therapeutic Applications
Given its mechanism of action and biological activity, this compound shows promise in treating:
- Cancer : As an anti-cancer agent targeting AXL and other kinases.
- Inflammatory Diseases : Potential modulation of immune responses suggests utility in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with variable carboxamide substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Structural Diversity: The target compound’s thiazole-pyrrolyl group introduces sulfur and nitrogen atoms, which may enhance binding to metal ions or polar biological targets. In contrast, the isoxazole in and oxazole in rely on oxygen for electronic effects.
Synthetic Routes :
- The target compound’s synthesis could parallel methods used for analogs, such as Suzuki coupling (as in ) or multi-component reactions (e.g., Biginelli-like cyclization in ). These methods balance efficiency and functional group tolerance.
The propoxyphenyl group in may improve membrane permeability due to its hydrophobic nature.
Molecular Properties :
- The target compound’s higher molecular weight (366.45 g/mol) compared to (286.29 g/mol) reflects its bulkier substituents, which could influence pharmacokinetics (e.g., absorption, distribution).
Q & A
Q. What are the key synthetic steps for synthesizing this compound?
The synthesis involves:
- Core formation : Cyclization to construct the [1,2,4]triazolo[1,5-a]pyrimidine core using precursors like substituted pyrimidines or pyrazoles under reflux conditions.
- Alkylation : Introduction of the propyl linker via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF) .
- Thiazole functionalization : Attachment of the 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety through carboxamide coupling, often employing EDCI/HOBt or similar activating agents .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity product .
Q. Which spectroscopic methods are essential for structural confirmation?
- ¹H/¹³C NMR : To verify substituent positions on the triazolo-pyrimidine and thiazole rings .
- High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination .
- HPLC : To assess purity (>95% typically required for biological assays) .
Q. How do functional groups influence its physicochemical properties?
- The triazolo-pyrimidine core enhances π-π stacking with biological targets, while the thiazole ring contributes to metabolic stability .
- The pyrrole substituent may improve solubility via hydrogen bonding, but its lipophilicity requires optimization using logP calculations .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Statistically model variables (e.g., temperature, solvent ratios) to identify optimal conditions. Flow chemistry setups (e.g., microreactors) improve reproducibility and reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., antifungal activity tested against Candida albicans and mammalian cell toxicity screens) .
- Computational validation : Use molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) to confirm target engagement .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Modify the pyrrole (e.g., replace with imidazole) or propyl linker (e.g., shorten to ethyl) to assess impact on bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .
Q. What advanced techniques characterize its stability under physiological conditions?
- LC-MS stability assays : Monitor degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C over 24 hours .
- Forced degradation studies : Expose to heat (60°C), light, and oxidizing agents (H₂O₂) to identify vulnerable functional groups .
Q. How to evaluate synergistic effects with other therapeutic agents?
- Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines .
- Isobolographic analysis : Validate dose-dependent interactions in antimicrobial models .
Methodological Notes
- Key references : Prioritized synthetic protocols , computational docking , and SAR methodologies .
- Data gaps : Limited pharmacokinetic data in the evidence; recommend follow-up studies on bioavailability and metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
